![molecular formula C4H8OS B13596767 (2S)-2-[(Methylsulfanyl)methyl]oxirane CAS No. 64448-82-4](/img/structure/B13596767.png)
(2S)-2-[(Methylsulfanyl)methyl]oxirane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-2-[(Methylsulfanyl)methyl]oxirane: is an organic compound that belongs to the class of epoxides. Epoxides are characterized by a three-membered ring consisting of an oxygen atom and two carbon atoms. This particular compound features a methylsulfanyl group attached to one of the carbon atoms in the epoxide ring, making it a unique and interesting molecule for various chemical applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-[(Methylsulfanyl)methyl]oxirane typically involves the reaction of a suitable precursor with an oxidizing agent. One common method is the epoxidation of an allylic sulfide using a peracid, such as m-chloroperbenzoic acid (m-CPBA). The reaction is carried out under mild conditions, usually at room temperature, to ensure the formation of the desired epoxide.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and increases the yield of the desired product. The use of catalysts and advanced purification techniques further enhances the efficiency of the industrial production process.
化学反応の分析
Types of Reactions:
Oxidation: (2S)-2-[(Methylsulfanyl)methyl]oxirane can undergo oxidation reactions to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: The compound can be reduced to form the corresponding alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, leading to the formation of various substituted products. Common nucleophiles include amines, thiols, and alcohols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and other peracids.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Amines, thiols, alcohols, and other nucleophiles.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted epoxides and related compounds.
科学的研究の応用
Chemistry: (2S)-2-[(Methylsulfanyl)methyl]oxirane is used as a building block in organic synthesis
Biology: In biological research, this compound is used as a probe to study enzyme-catalyzed reactions involving epoxides. Its reactivity and stability make it a suitable candidate for investigating the mechanisms of epoxide hydrolases and other related enzymes.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its ability to undergo various chemical transformations allows for the design of novel therapeutic agents with improved efficacy and reduced side effects.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in coatings, adhesives, and other advanced materials.
作用機序
The mechanism of action of (2S)-2-[(Methylsulfanyl)methyl]oxirane involves its interaction with various molecular targets. The epoxide ring is highly reactive and can form covalent bonds with nucleophilic sites on proteins, DNA, and other biomolecules. This reactivity underlies its biological activity and its potential use in drug development.
Molecular Targets and Pathways:
Proteins: The compound can modify amino acid residues in proteins, affecting their function and activity.
DNA: It can form adducts with DNA, potentially leading to mutations and other genetic changes.
Enzymes: this compound can inhibit or activate enzymes by covalently modifying their active sites.
類似化合物との比較
(2S)-2-[(Ethylsulfanyl)methyl]oxirane: Similar structure with an ethylsulfanyl group instead of a methylsulfanyl group.
(2S)-2-(2-Methylphenyl)oxirane: Features a 2-methylphenyl group attached to the epoxide ring.
(2S)-2-({[2-(Methylsulfonyl)ethyl]sulfinyl}methyl)oxirane: Contains a methylsulfonyl group and an ethylsulfinyl group.
Uniqueness: (2S)-2-[(Methylsulfanyl)methyl]oxirane is unique due to the presence of the methylsulfanyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
特性
CAS番号 |
64448-82-4 |
|---|---|
分子式 |
C4H8OS |
分子量 |
104.17 g/mol |
IUPAC名 |
(2S)-2-(methylsulfanylmethyl)oxirane |
InChI |
InChI=1S/C4H8OS/c1-6-3-4-2-5-4/h4H,2-3H2,1H3/t4-/m0/s1 |
InChIキー |
OSIXFNQHNPOVIA-BYPYZUCNSA-N |
異性体SMILES |
CSC[C@@H]1CO1 |
正規SMILES |
CSCC1CO1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




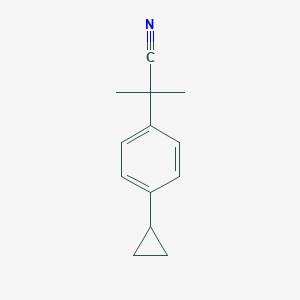
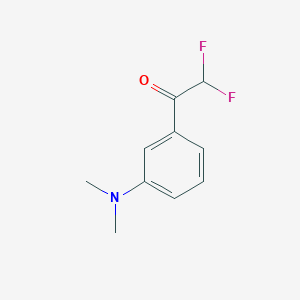
![5H,6H,7H-pyrrolo[1,2-a]imidazole-5-carboxylicacidhydrochloride](/img/structure/B13596719.png)

![3-[2-Fluoro-4-(trifluoromethyl)phenyl]-2-oxopropanoic acid](/img/structure/B13596729.png)
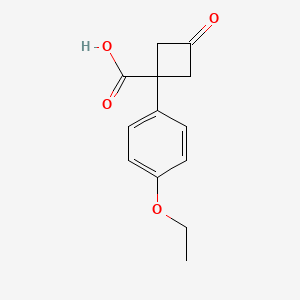
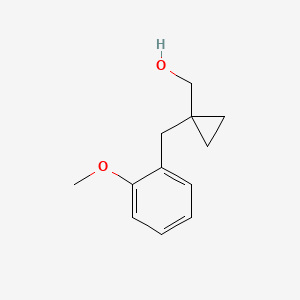
![rac-(3aR,6aS)-5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2]oxazole-3-carboxylicacid,cis](/img/structure/B13596756.png)
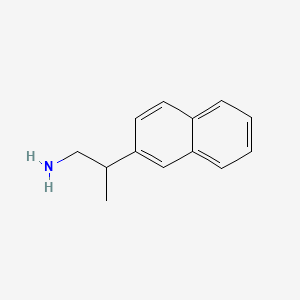
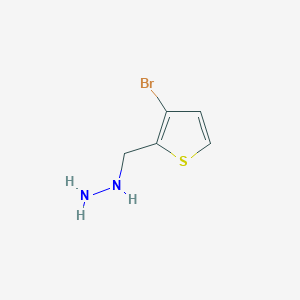

aminehydrochloride](/img/structure/B13596789.png)
